
1-Chloro-6-(2-propoxyethoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-(2-propoxyethoxy)hexane is an organic compound . It is used as an intermediate in organic synthesis and may also be applied in the field of chemical research . The molecular formula of this compound is C11H23ClO2 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight of this compound is 222.76 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, density, and refractive index are not available in the sources retrieved .Scientific Research Applications
Carcinogenic Activity Studies : A study by Van Duuren, Goldschmidt, and Seidman (1975) on bifunctional and trifunctional alpha-chloro ethers, including bis-1,6-(chloromethoxy)hexane, investigated their carcinogenicity in mice through various administration routes. They found notable tumor incidences in compounds tested by all three routes of administration (Van Duuren, Goldschmidt, & Seidman, 1975).
Polymerization Studies : Mitsuda et al. (2003) explored the spontaneous reactions of specific compounds with p-methoxystyrene in chloroform. This study contributes to understanding the polymerization mechanisms of such compounds, although 1-Chloro-6-(2-propoxyethoxy)hexane was not directly mentioned (Mitsuda et al., 2003).
Soil and Sediment Contamination Studies : Reemtsma and Jekel (1996) investigated the use of different solvents, including hexane, for determining extractable organic halogens from contaminated soil, sediments, and sewage sludge. This research is relevant for environmental monitoring and remediation (Reemtsma & Jekel, 1996).
Material Science Research : Loy et al. (2013) studied the influence of alkoxide group solvent, catalyst, and concentration on the gelation and porosity of hexylene-bridged polysilsesquioxanes. These materials have potential applications in various fields including coatings, sensors, and filtration systems (Loy et al., 2013).
Solvent Reactivity Studies : Ueno, Ishimizu, and Fujii (2021) examined the solvent effect on the reactivity of oxoiron(IV) porphyrin π-cation radical complexes, which are soluble in various solvents including hexane. This research has implications in fields like catalysis and organic synthesis (Ueno, Ishimizu, & Fujii, 2021).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-chloro-6-(2-propoxyethoxy)hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO2/c1-2-8-13-10-11-14-9-6-4-3-5-7-12/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQNSOOEPBBQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344318-47-3 |
Source


|
| Record name | 1-chloro-6-(2-propoxyethoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

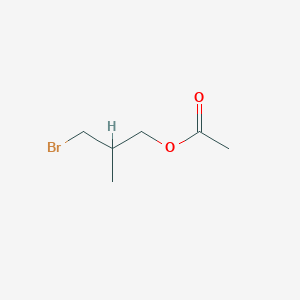

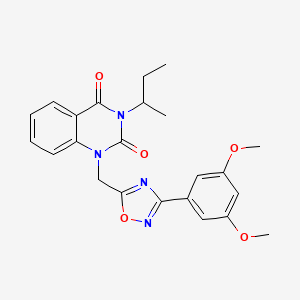
![1-[[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2875134.png)
![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)

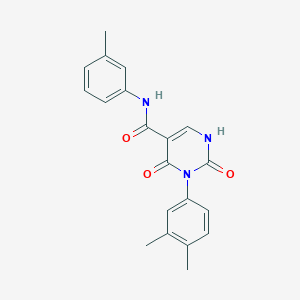
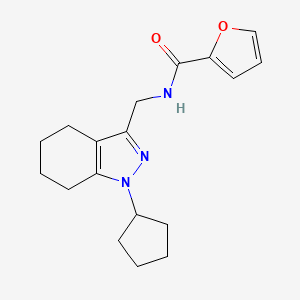
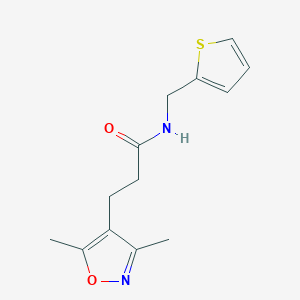

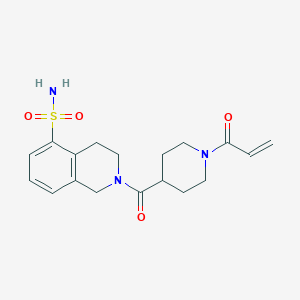
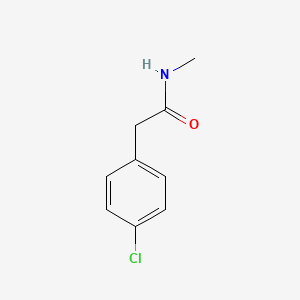
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
